(R)-Pomalidomide-pyrrolidine vs. Pomalidomide: DC50 Comparison in Multiple Myeloma IKZF1/3 Degradation
(R)-Pomalidomide-pyrrolidine demonstrates significantly enhanced degradation efficiency of IKZF1 and IKZF3 transcription factors compared to unmodified pomalidomide in multiple myeloma cell lines. The pyrrolidine-functionalized derivative achieves degradation at 10-fold lower concentrations, reflecting its improved capacity to recruit CRBN and stabilize the ternary complex .
| Evidence Dimension | Half-maximal degradation concentration (DC50) for IKZF1/3 |
|---|---|
| Target Compound Data | DC50 = 3 nM |
| Comparator Or Baseline | Pomalidomide: DC50 = ~30 nM (inferred from 10-fold difference) |
| Quantified Difference | Approximately 10-fold lower DC50 (3 nM vs. ~30 nM) |
| Conditions | Multiple myeloma cell lines; IKZF1/3 protein degradation assay |
Why This Matters
A 10-fold improvement in degradation potency reduces the required compound concentration for effective target engagement, enabling lower dosing in cellular assays and potentially improving the therapeutic window in downstream PROTAC development.
